Methyl 4-chloro-2-methylpyrrolidine-2-carboxylate
Description
Methyl 4-chloro-2-methylpyrrolidine-2-carboxylate is a pyrrolidine-derived ester featuring a chlorine substituent at the 4-position and a methyl group at the 2-position of the heterocyclic ring. The chlorine atom introduces electron-withdrawing effects, which may influence reactivity, while the ester group provides a handle for further functionalization.
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl 4-chloro-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12ClNO2/c1-7(6(10)11-2)3-5(8)4-9-7/h5,9H,3-4H2,1-2H3 |
InChI Key |
NMTBGSPHDMYOLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-2-methylpyrrolidine-2-carboxylate typically involves the reaction of 4-chloro-2-methylpyrrolidine with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 4-chloro-2-methylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physical Properties
Key structural analogs and their substituent differences are summarized below:
Key Observations:
- Electron-Withdrawing vs. Sulfonyl groups (e.g., in ) further enhance electrophilicity.
- Steric Effects: The 2-Me substituent in the target compound introduces steric hindrance near the ester carbonyl, which could slow hydrolysis compared to unsubstituted analogs.
- Solubility and Stability: The hydrochloride salt form of the 4-Me analog improves water solubility, whereas the target compound’s neutral ester form likely has lower polarity. Amide derivatives (e.g., ) exhibit enhanced stability over esters under physiological conditions.
Biological Activity
Methyl 4-chloro-2-methylpyrrolidine-2-carboxylate is a compound of interest due to its potential pharmacological properties. This article discusses its biological activity, focusing on its synthesis, mechanisms of action, and effects on various biological systems.
Synthesis and Structural Characterization
The synthesis of this compound involves several steps, typically starting from 4-chloropyridine derivatives. The synthesis process often employs methods such as carbodiimide-mediated coupling reactions to achieve the desired ester formation. The structural characterization of the compound can be performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its molecular structure and purity.
Biological Activity Overview
1. Antiproliferative Activity:
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed a GI50 value of 31 nM against the MCF-7 cancer cell line, outperforming standard treatments like erlotinib (GI50 = 33 nM) . This suggests that methyl pyrrolidine derivatives may be promising candidates for further development in cancer therapy.
2. Mechanism of Action:
The mechanism by which these compounds exert their antiproliferative effects often involves the modulation of signaling pathways associated with cell growth and survival. For example, the interaction with specific protein targets within cancer cells can lead to apoptosis or cell cycle arrest .
3. Antimicrobial Activity:
While some pyrrolidine derivatives have shown antimicrobial properties, studies on this compound specifically indicate limited or no significant antimicrobial activity against common pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . This highlights the need for further exploration into structure-activity relationships to enhance its efficacy.
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Effects
In a study assessing the antiproliferative effects of various pyrrolidine derivatives, this compound was evaluated alongside other compounds. The results indicated that while some derivatives exhibited strong activity against cancer cell lines, the specific compound did not demonstrate comparable potency, necessitating further modification for enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
